REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([NH:7][CH2:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[C:10]([C:9]1[O:14][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])=[N:7][CH:8]=1)([CH3:13])([CH3:12])[CH3:11]
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Name
|
ethyl[(3,3-dimethyl-2-oxobutyl)amino](oxo)acetate
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Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed
|
Type
|
ADDITION
|
Details
|
the residue is diluted with ether
|
Type
|
WASH
|
Details
|
The ether layer is washed with saturated aqueous NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN=C(O1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |